molecular formula C18H23FN4O B11039391 2-[4-(4-fluorophenyl)piperazin-1-yl]-6-methyl-5-propylpyrimidin-4(3H)-one

2-[4-(4-fluorophenyl)piperazin-1-yl]-6-methyl-5-propylpyrimidin-4(3H)-one

Cat. No.: B11039391
M. Wt: 330.4 g/mol
InChI Key: LZNQHGXFPQXMQZ-UHFFFAOYSA-N
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Description

2-[4-(4-fluorophenyl)piperazin-1-yl]-6-methyl-5-propylpyrimidin-4(3H)-one is a synthetic organic compound that features a piperazine ring substituted with a fluorophenyl group, linked to a pyrimidinone core. This compound is of interest due to its potential pharmacological properties, particularly in the fields of medicinal chemistry and drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(4-fluorophenyl)piperazin-1-yl]-6-methyl-5-propylpyrimidin-4(3H)-one typically involves multiple steps:

    Formation of the Piperazine Intermediate: The initial step involves the synthesis of 4-(4-fluorophenyl)piperazine through the reaction of 4-fluoroaniline with piperazine under reflux conditions in the presence of a suitable solvent like ethanol.

    Pyrimidinone Core Construction: The pyrimidinone core is synthesized by reacting 2,4-diamino-6-methyl-5-propylpyrimidine with a carbonyl source such as urea or thiourea under acidic conditions.

    Coupling Reaction: The final step involves coupling the piperazine intermediate with the pyrimidinone core using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

For industrial-scale production, the synthesis is optimized to enhance yield and purity. This often involves:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to maintain consistent reaction conditions and improve scalability.

    Catalysis: Employing catalysts to increase reaction rates and selectivity.

    Purification Techniques: Implementing advanced purification methods such as crystallization, chromatography, and recrystallization to achieve high-purity products.

Chemical Reactions Analysis

Types of Reactions

2-[4-(4-fluorophenyl)piperazin-1-yl]-6-methyl-5-propylpyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, which may reduce the pyrimidinone ring to a dihydropyrimidine.

    Substitution: Nucleophilic substitution reactions can occur at the fluorophenyl group, where nucleophiles like amines or thiols replace the fluorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium under reflux conditions.

    Reduction: Sodium borohydride in methanol at room temperature.

    Substitution: Ammonia or primary amines in ethanol under reflux conditions.

Major Products

    Oxidation: Formation of N-oxides or hydroxylated derivatives.

    Reduction: Formation of dihydropyrimidine derivatives.

    Substitution: Formation of amino or thiol-substituted derivatives.

Scientific Research Applications

2-[4-(4-fluorophenyl)piperazin-1-yl]-6-methyl-5-propylpyrimidin-4(3H)-one has several applications in scientific research:

    Medicinal Chemistry: Investigated for its potential as a therapeutic agent in treating neurological disorders, due to its interaction with neurotransmitter receptors.

    Biological Studies: Used in studies to understand its binding affinity and selectivity towards various biological targets.

    Pharmacology: Explored for its pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME) profiles.

    Industrial Applications: Potential use in the development of agrochemicals and other industrial chemicals due to its structural versatility.

Mechanism of Action

The mechanism of action of 2-[4-(4-fluorophenyl)piperazin-1-yl]-6-methyl-5-propylpyrimidin-4(3H)-one involves its interaction with specific molecular targets, such as neurotransmitter receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. For example, it may bind to serotonin or dopamine receptors, altering neurotransmitter release and uptake, which can affect mood, cognition, and behavior.

Comparison with Similar Compounds

Similar Compounds

    4-(4-fluorophenyl)piperazine: A simpler analog with similar pharmacological properties but lacking the pyrimidinone core.

    6-methyl-5-propylpyrimidin-4(3H)-one: The pyrimidinone core without the piperazine substitution.

    2-[4-(4-chlorophenyl)piperazin-1-yl]-6-methyl-5-propylpyrimidin-4(3H)-one: A chlorinated analog with potentially different pharmacological effects.

Uniqueness

2-[4-(4-fluorophenyl)piperazin-1-yl]-6-methyl-5-propylpyrimidin-4(3H)-one is unique due to the combination of the fluorophenyl-piperazine moiety and the pyrimidinone core, which may confer distinct pharmacological properties, such as enhanced receptor binding affinity and selectivity, compared to its analogs.

This comprehensive overview highlights the significance of this compound in various scientific and industrial fields, emphasizing its potential applications and unique characteristics

Properties

Molecular Formula

C18H23FN4O

Molecular Weight

330.4 g/mol

IUPAC Name

2-[4-(4-fluorophenyl)piperazin-1-yl]-4-methyl-5-propyl-1H-pyrimidin-6-one

InChI

InChI=1S/C18H23FN4O/c1-3-4-16-13(2)20-18(21-17(16)24)23-11-9-22(10-12-23)15-7-5-14(19)6-8-15/h5-8H,3-4,9-12H2,1-2H3,(H,20,21,24)

InChI Key

LZNQHGXFPQXMQZ-UHFFFAOYSA-N

Canonical SMILES

CCCC1=C(N=C(NC1=O)N2CCN(CC2)C3=CC=C(C=C3)F)C

solubility

1.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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